![molecular formula C12H20ClNO B13166376 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Azaspiro[45]decan-8-yl)-2-chloropropan-1-one is a compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom
Méthodes De Préparation
The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 8-azaspiro[4.5]decane with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring.
2,8-Diazaspiro[4.5]decan-1-one: This compound features two nitrogen atoms in the spirocyclic ring and is studied for its selective inhibition of certain enzymes.
1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This compound has both oxygen and nitrogen atoms in the ring and is known for its inhibitory effects on neural calcium uptake.
The uniqueness of this compound lies in its specific chemical structure and the presence of the chlorine atom, which imparts distinct reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H20ClNO |
|---|---|
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
1-(8-azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C12H20ClNO/c1-10(13)11(15)14-8-6-12(7-9-14)4-2-3-5-12/h10H,2-9H2,1H3 |
Clé InChI |
ZCEUAERQXHKBOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC2(CCCC2)CC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
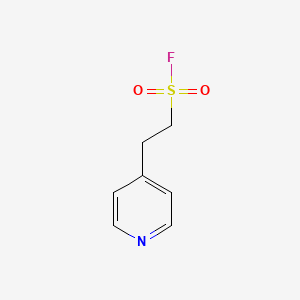
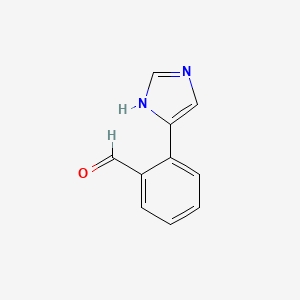

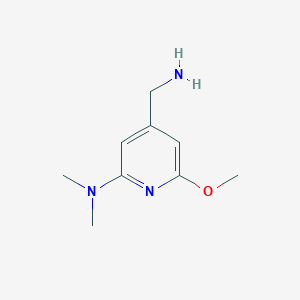

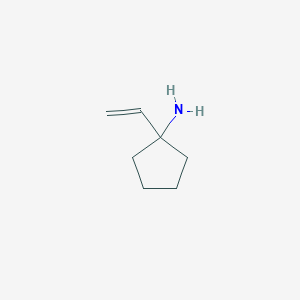
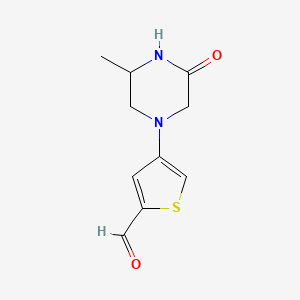

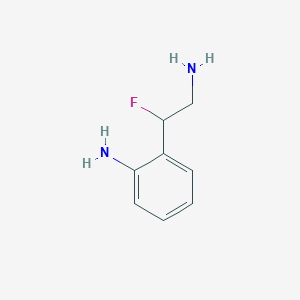
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)

![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)

